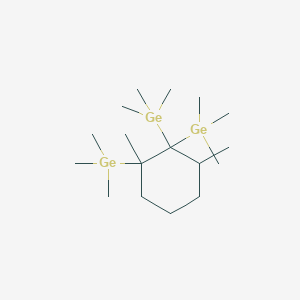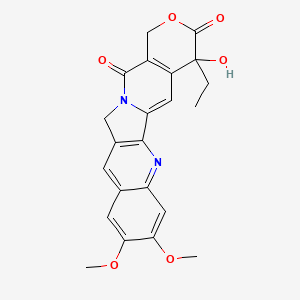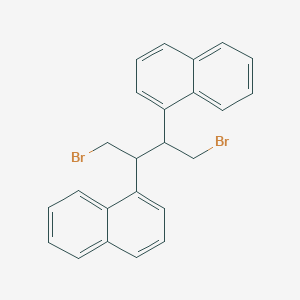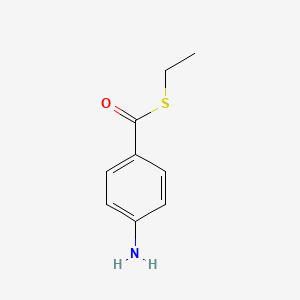![molecular formula C10H18OSi B14342151 [(Bicyclo[3.1.1]hept-2-en-2-yl)oxy](trimethyl)silane CAS No. 94458-93-2](/img/structure/B14342151.png)
[(Bicyclo[3.1.1]hept-2-en-2-yl)oxy](trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Bicyclo[3.1.1]hept-2-en-2-yl)oxysilane is a compound that features a bicyclic structure with a silicon atom bonded to three methyl groups and an oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Bicyclo[3.1.1]hept-2-en-2-yl)oxysilane typically involves the reaction of bicyclo[3.1.1]hept-2-en-2-ol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product with good efficiency.
Industrial Production Methods
Industrial production of (Bicyclo[3.1.1]hept-2-en-2-yl)oxysilane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(Bicyclo[3.1.1]hept-2-en-2-yl)oxysilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different silane derivatives.
Substitution: The silicon atom in the compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides. The reactions are typically carried out under controlled conditions, often in the presence of catalysts to enhance the reaction rate and selectivity.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silane derivatives. These products have significant applications in materials science and organic synthesis.
Applications De Recherche Scientifique
(Bicyclo[3.1.1]hept-2-en-2-yl)oxysilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential use in drug delivery systems and as a building block for biologically active molecules.
Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals and therapeutic agents.
Industry: It finds applications in the production of advanced materials, coatings, and adhesives due to its unique structural properties.
Mécanisme D'action
The mechanism by which (Bicyclo[3.1.1]hept-2-en-2-yl)oxysilane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon-oxygen bond plays a crucial role in the compound’s reactivity and stability. The pathways involved include the formation of silanol intermediates and subsequent reactions leading to the desired products.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.1.1]hept-2-en-6-ol, 2,7,7-trimethyl-, acetate: This compound has a similar bicyclic structure but differs in the functional groups attached to the silicon atom.
Bicyclo[3.1.1]hept-3-en-2-one, 4,6,6-trimethyl-: Another similar compound with a bicyclic structure, but with a ketone functional group instead of a silane group.
Uniqueness
(Bicyclo[3.1.1]hept-2-en-2-yl)oxysilane is unique due to the presence of the silicon atom bonded to three methyl groups and an oxygen atom. This unique structure imparts distinct reactivity and stability to the compound, making it valuable in various applications.
Propriétés
Numéro CAS |
94458-93-2 |
|---|---|
Formule moléculaire |
C10H18OSi |
Poids moléculaire |
182.33 g/mol |
Nom IUPAC |
2-bicyclo[3.1.1]hept-2-enyloxy(trimethyl)silane |
InChI |
InChI=1S/C10H18OSi/c1-12(2,3)11-10-5-4-8-6-9(10)7-8/h5,8-9H,4,6-7H2,1-3H3 |
Clé InChI |
PKXKROAAEMSFOD-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC1=CCC2CC1C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(4-methylpiperazin-1-yl)ethyl]-N-phenylpiperidine-1-carbothioamide](/img/structure/B14342075.png)
![[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methyl]carbamic acid](/img/structure/B14342083.png)
![N-[3-Oxo-2-(phenylcarbamothioyl)cyclohex-1-en-1-yl]glycine](/img/structure/B14342102.png)



![5H-Pyrido[2,3-a]phenothiazin-5-one](/img/structure/B14342112.png)






![[Dichloro(fluoro)methyl][bis(trifluoromethyl)]phosphane](/img/structure/B14342166.png)
